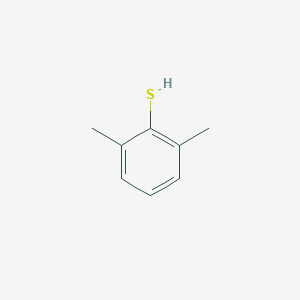

2,6-Dimethylbenzenethiol

Description

Properties

IUPAC Name |

2,6-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLJODDRBGKIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059477 | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

122.00 °C. @ 50.00 mm Hg | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-72-9 | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A223G78P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzenethiol, also known by its synonyms 2,6-dimethylthiophenol and 2,6-xylenethiol, is an organosulfur compound with the chemical formula (CH₃)₂C₆H₃SH.[1][2] This aromatic thiol is a valuable intermediate in organic synthesis and finds applications in various fields, including the development of flavorings and fragrances.[3] A thorough understanding of its physical properties is crucial for its effective handling, application, and for the prediction of its behavior in different chemical and biological systems. This guide provides a comprehensive overview of the key physical characteristics of 2,6-Dimethylbenzenethiol, supported by detailed experimental protocols and a visual representation of its core properties.

Core Physical Properties

The fundamental physical properties of 2,6-Dimethylbenzenethiol are summarized in the table below, providing a clear and concise reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [1][3] |

| Molecular Weight | 138.23 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, unpleasant, sulfurous, meaty, roasted, phenolic, metallic | [3] |

| Boiling Point | 122 °C at 50 mmHg | [1][2][5][6] |

| Density | 1.038 g/mL at 25 °C | [1][2][5][6] |

| Refractive Index | n20/D 1.5749 | [1][2][5][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents and fats. | [3] |

| Flash Point | 86 °C (closed cup) | [7][8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like 2,6-Dimethylbenzenethiol.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or a melting point apparatus)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of 2,6-Dimethylbenzenethiol is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The entire assembly is then immersed in the heating bath of the Thiele tube.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at that temperature.

-

The pycnometer is emptied, dried, and then filled with 2,6-Dimethylbenzenethiol.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands and overflows is carefully removed.

-

The pycnometer is then removed from the bath, wiped dry on the outside, and weighed to determine the mass of the 2,6-Dimethylbenzenethiol.

-

The density is calculated by dividing the mass of the 2,6-Dimethylbenzenethiol by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry completely.

-

The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of 2,6-Dimethylbenzenethiol are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the handwheel is turned until the boundary between the light and dark fields appears in the crosshairs.

-

If a colored fringe is observed at the boundary, the compensator dial is adjusted to sharpen the line and remove the color.

-

The refractive index is then read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility is often sufficient for many applications.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Solvents to be tested (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

A small, measured amount of 2,6-Dimethylbenzenethiol (e.g., 0.1 mL) is placed in a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is then allowed to stand and is observed for the presence of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble or slightly soluble).

-

This process is repeated with different solvents to determine the solubility profile of the compound. For 2,6-Dimethylbenzenethiol, its slight solubility in water and good solubility in organic solvents would be observed.

Visualization of Core Properties

The following diagram provides a logical relationship between the key physical properties of 2,6-Dimethylbenzenethiol.

Caption: Key physical properties of 2,6-Dimethylbenzenethiol.

References

- 1. scribd.com [scribd.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 2,6-Dimethylbenzenethiol (CAS 118-72-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,6-Dimethylbenzenethiol (also known as 2,6-dimethylthiophenol), a key intermediate in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Properties

2,6-Dimethylbenzenethiol is a colorless to pale yellow liquid distinguished by a potent, sulfurous, and meaty aroma.[1][2] Its core physicochemical and spectroscopic characteristics are summarized below.

Table 1: Physicochemical Properties of 2,6-Dimethylbenzenethiol

| Property | Value | Reference(s) |

| CAS Number | 118-72-9 | [3] |

| Molecular Formula | C₈H₁₀S | [3][4] |

| Molecular Weight | 138.23 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Strong, sulfurous, meaty, roasted, phenolic | [7] |

| Boiling Point | 122 °C @ 50 mmHg | [5] |

| Density | 1.038 g/mL @ 25 °C | [5] |

| Refractive Index | n20/D 1.5749 | [5] |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [8] |

| LogP | 3.15 | [6] |

Table 2: Spectroscopic Data Summary for 2,6-Dimethylbenzenethiol

| Spectrum Type | Key Features / Data Source | Reference(s) |

| ¹H NMR | Spectra available from chemical suppliers and databases. | [1] |

| ¹³C NMR | Spectra available from chemical suppliers and databases. | [1] |

| Mass Spectrometry | Major m/z peaks: 138 (M+), 105, 103, 77. | [1][2] |

| Infrared (IR) | Spectra available from chemical suppliers and databases. | [1][2] |

Synthesis and Reactivity

While various methods can be employed for the synthesis of thiophenols, a robust and common laboratory and industrial-scale method proceeds from the corresponding phenol via the Newman-Kwart rearrangement.[1][9]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol outlines the conversion of the readily available 2,6-dimethylphenol to 2,6-Dimethylbenzenethiol. The process involves two main stages: formation of an O-aryl thiocarbamate and its subsequent thermal rearrangement, followed by hydrolysis.

Part 1: Synthesis of O-(2,6-dimethylphenyl) dimethylthiocarbamate

-

Reaction Setup: To a stirred solution of 2,6-dimethylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

-

Formation of Phenoxide: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium phenoxide.

-

Thiocarbamoylation: Cool the reaction mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction by carefully adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude O-aryl thiocarbamate can be purified by column chromatography or crystallization.

Part 2: Newman-Kwart Rearrangement and Hydrolysis

-

Thermal Rearrangement: Heat the purified O-(2,6-dimethylphenyl) dimethylthiocarbamate (1.0 eq.) neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250 °C.[9] The reaction is typically complete within 1-4 hours. Monitor the rearrangement by TLC or ¹H NMR. Note: Milder conditions can be achieved using palladium or photoredox catalysis.[10][11]

-

Hydrolysis: Cool the resulting S-(2,6-dimethylphenyl) dimethylthiocarbamate. Add a solution of potassium hydroxide (KOH) in methanol or ethanol and heat to reflux for 4-8 hours to hydrolyze the thiocarbamate.

-

Work-up and Purification: After cooling, dilute the mixture with water and acidify with aqueous HCl (e.g., 2M HCl) to protonate the thiophenolate. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2,6-Dimethylbenzenethiol, can be purified by vacuum distillation.

Applications in Pharmaceutical Development

The primary application of 2,6-Dimethylbenzenethiol in the pharmaceutical industry is as a crucial building block for the synthesis of Vortioxetine .[12] Vortioxetine (marketed as Trintellix®) is a multimodal antidepressant used for the treatment of major depressive disorder.

The synthesis involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction, where the sulfur atom of 2,6-Dimethylbenzenethiol acts as the nucleophile, displacing a leaving group (e.g., a halogen) on a phenylpiperazine core structure.[8][13]

Experimental Protocol: Synthesis of Vortioxetine Intermediate

This protocol describes a common method for coupling 2,6-Dimethylbenzenethiol with a suitable electrophile, a key step in vortioxetine synthesis.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 1-(2-bromophenyl)piperazine (1.0 eq.) and 2,6-Dimethylbenzenethiol (1.1 eq.) in a suitable solvent such as toluene or dioxane.

-

Base and Catalyst Addition: Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, ~2.0 eq.). Add a palladium catalyst (e.g., Pd₂(dba)₃, ~0.02 eq.) and a phosphine ligand (e.g., BINAP, ~0.04 eq.).

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, 1-(2-((2,6-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine), can then be purified using column chromatography.

-

Salt Formation: For pharmaceutical use, the purified free base is typically converted to a salt, such as the hydrobromide, by treating a solution of the base with HBr.

Biological Activity and Signaling Pathways

Some commercial databases associate 2,6-Dimethylbenzenethiol with the human gene GABRA1, which encodes the alpha-1 subunit of the GABA-A receptor.[5] The GABA-A receptor is a critical inhibitory channel in the central nervous system and a target for many drugs, including benzodiazepines and barbiturates.[14] However, a thorough review of the scientific literature reveals no direct evidence of 2,6-Dimethylbenzenethiol binding to or modulating the GABRA1 subunit or any other GABA-A receptor subtype. While various phenolic compounds are known to interact with GABA-A receptors, this activity has not been demonstrated for 2,6-Dimethylbenzenethiol.[15][16]

Therefore, its role in drug development, specifically for vortioxetine, is confirmed as a synthetic intermediate rather than an active pharmacological agent that directly engages with a biological signaling pathway. The association with GABRA1 is likely an artifact of database annotation and should be interpreted with caution.

Safety and Handling

2,6-Dimethylbenzenethiol is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and it may cause respiratory irritation.[3] It is a combustible liquid. Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

References

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dimethylbenzenethiol 95 118-72-9 [sigmaaldrich.com]

- 6. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]

- 7. Showing Compound 2,6-Dimethylbenzenethiol (FDB008717) - FooDB [foodb.ca]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,6-Dimethylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethylbenzenethiol (CAS No. 118-72-9), a key aromatic thiol in various chemical syntheses. This document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 2,6-Dimethylbenzenethiol, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,6-Dimethylbenzenethiol.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 | Triplet | 1H | Ar-H (para) |

| 6.97 | Doublet | 2H | Ar-H (meta) |

| 3.41 | Singlet | 1H | S-H |

| 2.39 | Singlet | 6H | -CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | Ar-C (ipso, attached to -CH₃) |

| 128.8 | Ar-C (meta) |

| 128.3 | Ar-C (para) |

| 127.8 | Ar-C (ipso, attached to -SH) |

| 22.3 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 2,6-Dimethylbenzenethiol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3059 | Medium | Aromatic C-H Stretch |

| 2970, 2924, 2866 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 2571 | Weak | S-H Stretch |

| 1576, 1458 | Strong | Aromatic C=C Stretch |

| 1279 | Medium | In-plane C-H Bend |

| 1157 | Medium | In-plane C-H Bend |

| 1038 | Medium | In-plane C-H Bend |

| 766 | Strong | Out-of-plane C-H Bend |

| 729 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,6-Dimethylbenzenethiol.

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 137 | 65 | [M-H]⁺ |

| 123 | 55 | [M-CH₃]⁺ |

| 105 | 95 | [M-SH]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A solution of 2,6-Dimethylbenzenethiol (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) within a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

Processing: Fourier transformation, phase correction, and baseline correction are applied to the Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation: A drop of neat 2,6-Dimethylbenzenethiol liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Method: Transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Sample Preparation: A dilute solution of 2,6-Dimethylbenzenethiol is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS Parameters (if applicable):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium.

-

-

Ionization:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan from m/z 40 to 400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 2,6-Dimethylbenzenethiol.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,6-dimethylbenzenethiol. The information is intended for professionals in research and development who utilize spectroscopic data for structural elucidation and chemical analysis.

Molecular Structure and Proton Environments

2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S. Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 6, and a thiol group at position 1. Due to the symmetry of the molecule, there are four distinct proton environments that give rise to signals in the ¹H NMR spectrum:

-

-SH (Thiol Proton): The proton attached to the sulfur atom.

-

Ar-H (Aromatic Protons): The three protons on the benzene ring. The two protons meta to the thiol group are chemically equivalent, and the proton para to the thiol group is unique.

-

-CH₃ (Methyl Protons): The six protons of the two equivalent methyl groups.

The chemical structure and proton environments are illustrated in the diagram below.

Caption: Molecular structure and proton environments of 2,6-Dimethylbenzenethiol.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for 2,6-dimethylbenzenethiol. The data is based on typical chemical shifts for similar compounds and predicted values. The spectrum is typically recorded in deuterated chloroform (CDCl₃) using a spectrometer operating at a frequency of 300 MHz or higher.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (meta) | ~7.10 | d (doublet) | ~7.5 | 2H |

| Ar-H (para) | ~6.95 | t (triplet) | ~7.5 | 1H |

| -SH | ~3.4 | s (singlet) | - | 1H |

| -CH₃ | ~2.4 | s (singlet) | - | 6H |

Note: The chemical shift of the thiol proton (-SH) can be variable and may be affected by concentration, temperature, and solvent. It often appears as a broad singlet and may not show coupling to adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for obtaining a ¹H NMR spectrum of 2,6-dimethylbenzenethiol is as follows:

3.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of 2,6-dimethylbenzenethiol.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer being used (typically around 4-5 cm).

3.2. Instrument Parameters

The following are typical parameters for a 300 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 300 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Number of Scans | 16-32 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 12 ppm |

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of 2,6-dimethylbenzenethiol follows a logical progression from sample preparation to final structure confirmation.

Caption: Workflow for the ¹H NMR analysis of 2,6-Dimethylbenzenethiol.

In-Depth Technical Guide: ¹³C NMR Data for 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-Dimethylbenzenethiol (CAS No. 118-72-9). Due to the absence of publicly available experimental ¹³C NMR chemical shift data for this specific compound in accessible databases at the time of this report, this guide focuses on a detailed, representative experimental protocol for acquiring such data and presents a structural analysis to aid in spectral assignment.

Data Presentation

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | C-S | 128 - 138 |

| C2, C6 | C-CH₃ | 135 - 145 |

| C3, C5 | C-H (meta) | 125 - 135 |

| C4 | C-H (para) | 120 - 130 |

| C7, C8 | -CH₃ | 20 - 25 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-quality ¹³C NMR spectrum of 2,6-Dimethylbenzenethiol.

1. Sample Preparation

-

Analyte: 2,6-Dimethylbenzenethiol (liquid, ~95% purity).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. Other suitable deuterated solvents include acetone-d₆ and benzene-d₆.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Procedure:

-

Accurately weigh 50-100 mg of 2,6-Dimethylbenzenethiol into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform containing 0.03% TMS.

-

Gently swirl the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width (SW): 0 to 220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons.

-

Pulse Angle (Flip Angle): 30-45 degrees.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Decoupling: Broadband proton decoupling during acquisition to simplify the spectrum to single lines for each carbon.

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).

-

Assign the peaks based on predicted chemical shifts, and if necessary, by running additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mandatory Visualization

The following diagram illustrates the molecular structure of 2,6-Dimethylbenzenethiol with the carbon atoms numbered for spectral assignment.

Caption: Molecular structure of 2,6-Dimethylbenzenethiol with carbon numbering for NMR assignment.

Mass Spectrometry of 2,6-Dimethylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2,6-Dimethylbenzenethiol (also known as 2,6-dimethylthiophenol). The document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis. This information is crucial for the identification and characterization of this compound in various research and development settings.

Electron Ionization Mass Spectrum

The mass spectrum of 2,6-Dimethylbenzenethiol is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 138 | 100 | [M]⁺• (Molecular Ion) |

| 123 | 80 | [M - CH₃]⁺ |

| 105 | 45 | [M - SH]⁺ |

| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Fragmentation Pathway

The fragmentation of 2,6-Dimethylbenzenethiol under electron ionization (EI) conditions can be rationalized through a series of characteristic bond cleavages. The proposed fragmentation pathway begins with the formation of the molecular ion ([M]⁺•) at m/z 138. Subsequent fragmentation events are depicted in the following diagram.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of 2,6-Dimethylbenzenethiol using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common practices for the analysis of aromatic thiols.

1. Sample Preparation

A stock solution of 2,6-Dimethylbenzenethiol (1 mg/mL) is prepared in a high-purity solvent such as dichloromethane or methanol. A series of working standards are then prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 6890N GC or equivalent.

-

Injector: Split/splitless injector operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis

Data is acquired and processed using the instrument's corresponding software. The identification of 2,6-Dimethylbenzenethiol is based on its retention time and the comparison of its acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

This technical guide provides foundational information for the mass spectrometric analysis of 2,6-Dimethylbenzenethiol. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical requirements.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,6-Dimethylbenzenethiol, a key aromatic thiol compound. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This document outlines the characteristic spectral features, presents a detailed experimental protocol for obtaining the IR spectrum, and visualizes the analytical workflow and key molecular vibrations.

Core Data Presentation: IR Spectral Features of 2,6-Dimethylbenzenethiol

The infrared spectrum of 2,6-Dimethylbenzenethiol is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data, including the wavenumber, intensity, and assignment of these peaks, are summarized in the table below. This data has been compiled from spectral information available in the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Asymmetric CH₃ Stretch |

| ~2925 | Medium | Symmetric CH₃ Stretch |

| ~2575 | Weak | S-H Stretch |

| ~1570 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Asymmetric CH₃ Bend |

| ~1430 | Medium | Aromatic C=C Stretch |

| ~1375 | Medium | Symmetric CH₃ Bend |

| ~1260 | Medium | In-plane Aromatic C-H Bend |

| ~1150 | Medium | In-plane Aromatic C-H Bend |

| ~1030 | Medium | In-plane Aromatic C-H Bend |

| ~760 | Strong | Out-of-plane Aromatic C-H Bend |

| ~690 | Medium-Weak | C-S Stretch |

Experimental Protocol: Acquisition of the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample such as 2,6-Dimethylbenzenethiol.

Objective: To acquire the infrared spectrum of liquid 2,6-Dimethylbenzenethiol using a neat sample preparation technique with salt plates.

Materials:

-

FT-IR Spectrometer

-

Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

2,6-Dimethylbenzenethiol sample

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Kimwipes or other lint-free tissue

-

Sample holder for the FT-IR spectrometer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment and ensure it is clean and dry.

-

-

Background Spectrum Acquisition:

-

Place the clean, empty sample holder into the spectrometer.

-

Close the sample compartment lid.

-

In the instrument control software, initiate the collection of a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

-

-

Sample Preparation (Neat Liquid Film):

-

Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers onto the faces.

-

Using a clean Pasteur pipette, place one to two drops of the 2,6-Dimethylbenzenethiol sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Mount the "sandwich" of salt plates containing the sample into the sample holder.

-

Place the sample holder into the sample compartment of the FT-IR spectrometer.

-

Close the sample compartment lid.

-

In the instrument control software, initiate the collection of the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Analyze the spectrum by assigning the observed absorption bands to the characteristic vibrational modes of the molecule.

-

-

Cleaning:

-

After the analysis, carefully separate the salt plates.

-

Clean the plates by rinsing them with a minimal amount of a suitable volatile solvent (e.g., anhydrous acetone) and gently wiping them dry with a lint-free tissue.

-

Store the clean, dry salt plates in a desiccator to prevent fogging from atmospheric moisture.

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and the key molecular vibrations of 2,6-Dimethylbenzenethiol.

Solubility Profile of 2,6-Dimethylbenzenethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethylbenzenethiol, a key intermediate in various chemical syntheses. While specific quantitative solubility data in a range of organic solvents is not extensively available in published literature, this document outlines the expected solubility behavior based on its physicochemical properties and provides detailed experimental protocols for its determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility

2,6-Dimethylbenzenethiol is an aromatic thiol with a molecular structure that dictates its solubility. The presence of the nonpolar benzene ring and two methyl groups, combined with the weakly polar thiol (-SH) group, results in a compound that is generally hydrophobic.[1] It is characterized as a colorless to pale yellow liquid with a strong, unpleasant odor.[1]

Based on its structure, 2,6-Dimethylbenzenethiol is expected to be more soluble in organic solvents than in water.[1] While experimentally determined quantitative data is sparse, predictive models and qualitative assessments provide some insight into its solubility.

Table 1: Qualitative and Predicted Solubility of 2,6-Dimethylbenzenethiol

| Solvent/Medium | Solubility Description | Predicted Value (at 25 °C) | Source |

| Water | Slightly soluble / Insoluble | 50.36 mg/L (estimated) | [2] |

| Organic Solvents | More soluble | Not available | [1] |

| Fats | Soluble | Not available | [2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 2,6-Dimethylbenzenethiol in specific organic solvents, a systematic experimental approach is necessary. The following protocols describe two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute. It is a straightforward and accurate technique when the solute is non-volatile.

Materials and Equipment:

-

2,6-Dimethylbenzenethiol

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-Dimethylbenzenethiol to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microparticles.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish in an oven at a temperature below the boiling point of 2,6-Dimethylbenzenethiol and sufficient to evaporate the solvent. Alternatively, use a vacuum desiccator for gentle evaporation.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered aliquot (L)

-

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. A calibration curve is first established to relate absorbance to concentration.

Materials and Equipment:

-

2,6-Dimethylbenzenethiol

-

Selected organic solvent(s) of high purity (UV grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 2,6-Dimethylbenzenethiol of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,6-Dimethylbenzenethiol.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (step 1) to prepare a saturated solution of 2,6-Dimethylbenzenethiol at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Withdraw a known volume of the supernatant from the saturated solution using a syringe and filter it.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of 2,6-Dimethylbenzenethiol in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,6-Dimethylbenzenethiol.

Caption: Workflow for determining the solubility of 2,6-Dimethylbenzenethiol.

References

An In-depth Technical Guide on the Reactivity and Stability of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzenethiol, a sterically hindered aromatic thiol, is a versatile reagent in organic synthesis and drug development. Its unique structural features, particularly the ortho-methyl groups, significantly influence its reactivity and stability. This technical guide provides a comprehensive overview of the core chemical properties of 2,6-dimethylbenzenethiol, including its reactivity in key chemical transformations and its stability under various conditions. Detailed experimental protocols for its principal reactions are provided, alongside a discussion of its potential role in modulating cellular signaling pathways related to oxidative stress.

Introduction

2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an organosulfur compound with the chemical formula (CH₃)₂C₆H₃SH.[1][2][3] The presence of two methyl groups in the ortho positions relative to the thiol group introduces significant steric hindrance, which in turn governs its reactivity and stability profile. This steric shielding modulates the accessibility of the sulfur atom and influences the electronic properties of the aromatic ring.

This guide will delve into the fundamental aspects of 2,6-dimethylbenzenethiol's chemistry, providing valuable insights for its application in research and development, particularly in the synthesis of pharmaceuticals like Vortioxetine.[4][5][6]

Physicochemical and Stability Data

The stability and reactivity of 2,6-dimethylbenzenethiol are underpinned by its physicochemical properties. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 122 °C at 50 mmHg | [7] |

| Density | 1.038 g/mL at 25 °C | [7] |

| Predicted pKa | 6.9 | [8] |

Stability Profile:

2,6-Dimethylbenzenethiol is a combustible liquid and should be handled with appropriate safety precautions.[9] It is generally stable under standard laboratory conditions. However, like other thiols, it is susceptible to oxidation, particularly in the presence of air, which can lead to the formation of the corresponding disulfide, bis(2,6-dimethylphenyl) disulfide. The steric hindrance afforded by the ortho-methyl groups can slow the rate of this oxidation compared to unhindered thiophenols. The stability of thiophenols is also influenced by pH, with the thiolate anion being more susceptible to oxidation.

Core Reactivity

The reactivity of 2,6-dimethylbenzenethiol is centered around the nucleophilic character of the sulfur atom and the chemistry of the S-H bond. The ortho-methyl groups play a crucial role in modulating this reactivity, primarily through steric effects.

Acidity and Nucleophilicity

With a predicted pKa of 6.9, 2,6-dimethylbenzenethiol is a weak acid, readily deprotonated by common bases to form the corresponding thiolate anion.[8] This thiolate is a potent nucleophile and participates in a variety of substitution and addition reactions. The steric hindrance from the adjacent methyl groups can, however, influence the kinetics of these reactions, particularly with bulky electrophiles.

Oxidation to Disulfide

One of the most common reactions of thiols is their oxidation to disulfides. In the case of 2,6-dimethylbenzenethiol, this involves the formation of a disulfide bond between two molecules to yield bis(2,6-dimethylphenyl) disulfide. This reaction can be effected by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, and iodine.

Figure 1: General scheme for the oxidation of 2,6-dimethylbenzenethiol.

S-Alkylation and S-Arylation

The nucleophilic thiolate of 2,6-dimethylbenzenethiol readily undergoes S-alkylation with alkyl halides to form thioethers. This reaction typically proceeds via an Sₙ2 mechanism. Similarly, it can participate in nucleophilic aromatic substitution (SₙAr) reactions with activated aryl halides to form diaryl thioethers. The steric hindrance may necessitate more forcing reaction conditions for S-arylation compared to less hindered thiols. A notable application of this reactivity is in the synthesis of the antidepressant drug Vortioxetine, where 2,6-dimethylbenzenethiol is coupled with an aryl halide.[4][5][6]

Figure 2: S-Alkylation/Arylation of 2,6-dimethylbenzenethiol.

Formation of Metal Thiolate Complexes

2,6-Dimethylbenzenethiol reacts with various metal salts to form metal thiolate complexes. For instance, it reacts with lead(II) acetate to form bis(2,6-dimethylphenylthiolato)lead(II).[7][10] The steric bulk of the ligand can influence the coordination geometry and stability of the resulting metal complexes.

Potential Role in Modulating Oxidative Stress Signaling

While direct involvement of 2,6-dimethylbenzenethiol in specific signaling pathways is not yet well-documented, its structural similarity to hindered phenolic antioxidants suggests a potential role in mitigating oxidative stress.[11][12] Hindered phenols are known to act as radical scavengers, interrupting lipid peroxidation chain reactions.[11] Thiophenols, in general, are also recognized for their antioxidant properties.[13]

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a peroxyl radical, forming a stable phenoxyl radical that does not propagate the radical chain. It is plausible that 2,6-dimethylbenzenethiol could act in a similar manner, donating its thiolic hydrogen to reactive oxygen species (ROS). This action could potentially modulate signaling pathways that are sensitive to the cellular redox state, such as the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.

Figure 3: Proposed antioxidant mechanism of 2,6-dimethylbenzenethiol.

Further research is warranted to elucidate the specific interactions of 2,6-dimethylbenzenethiol and its derivatives with components of cellular signaling pathways and to quantify their antioxidant efficacy.

Experimental Protocols

The following section provides detailed methodologies for key reactions involving 2,6-dimethylbenzenethiol.

Synthesis of Bis(2,6-dimethylphenyl) Disulfide (Oxidation)

Objective: To synthesize bis(2,6-dimethylphenyl) disulfide via the oxidation of 2,6-dimethylbenzenethiol.

Materials:

-

2,6-Dimethylbenzenethiol

-

Hydrogen peroxide (30% solution)

-

Sodium iodide (catalyst)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylbenzenethiol (1.0 eq) in ethyl acetate.

-

Add a catalytic amount of sodium iodide (e.g., 0.1 eq) to the solution.

-

While stirring at room temperature, add hydrogen peroxide (30% solution, 1.1 eq) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of a 2,6-Dimethylphenyl Thioether (S-Alkylation)

Objective: To synthesize an S-alkylated derivative of 2,6-dimethylbenzenethiol.

Materials:

-

2,6-Dimethylbenzenethiol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add 2,6-dimethylbenzenethiol (1.0 eq) and DMF.

-

Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the thiolate.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude thioether by column chromatography on silica gel.

Synthesis of Vortioxetine (S-Arylation Example)

Objective: To illustrate the use of 2,6-dimethylbenzenethiol in the synthesis of Vortioxetine. This protocol is a simplified representation of a multi-step synthesis.

Materials:

-

2-(Piperazin-1-yl)phenyl intermediate with a suitable leaving group (e.g., bromine)

-

2,6-Dimethylbenzenethiol

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (or another suitable base)

-

Toluene (or another suitable solvent)

-

Schlenk flask or similar inert atmosphere setup

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 2-(piperazin-1-yl)phenyl intermediate (1.0 eq), 2,6-dimethylbenzenethiol (1.2 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

-

Add anhydrous toluene and sodium tert-butoxide (1.5 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude Vortioxetine is then typically purified by column chromatography and may be converted to a pharmaceutically acceptable salt.

Conclusion

2,6-Dimethylbenzenethiol is a valuable building block in organic synthesis, with its reactivity and stability being significantly influenced by the steric hindrance of its ortho-methyl groups. This guide has provided a detailed overview of its key chemical properties, including its propensity for oxidation, S-alkylation, S-arylation, and formation of metal complexes. The provided experimental protocols offer a practical starting point for its utilization in the laboratory. While its direct role in biological signaling is an area for further investigation, its antioxidant potential suggests a promising avenue for future research, particularly in the context of drug development for diseases associated with oxidative stress. A thorough understanding of the principles outlined in this guide will enable researchers to effectively harness the synthetic potential of this versatile thiol.

References

- 1. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 118-72-9: 2,6-Dimethylbenzenethiol | CymitQuimica [cymitquimica.com]

- 3. 2,6-二甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. stabilization-technologies.com [stabilization-technologies.com]

- 7. 2,6-Dimethylbenzenethiol 95 118-72-9 [sigmaaldrich.com]

- 8. Showing Compound 2,6-Dimethylbenzenethiol (FDB008717) - FooDB [foodb.ca]

- 9. scbt.com [scbt.com]

- 10. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]

- 11. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 12. partinchem.com [partinchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity and pKa of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Dimethylbenzenethiol

2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S.[1][2] It belongs to the class of organic compounds known as thiophenols, which are characterized by a sulfhydryl (-SH) group attached to a benzene ring.[1][3] These compounds are generally more acidic than their corresponding phenols. This heightened acidity is a key feature of their chemical reactivity and is of significant interest in drug design and development, where precise knowledge of a molecule's ionization state is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity and pKa of 2,6-Dimethylbenzenethiol

The acidity of 2,6-dimethylbenzenethiol is attributed to the ability of the sulfhydryl proton to dissociate, forming the 2,6-dimethylthiophenolate anion. The stability of this resulting anion is a primary determinant of the compound's acidity.

While an experimentally verified pKa for 2,6-dimethylbenzenethiol is not prominently reported, computational predictions provide a valuable estimate.

Table 1: Physicochemical Data for 2,6-Dimethylbenzenethiol

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [2] |

| Molecular Weight | 138.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Predicted pKa | 6.9 | ChemAxon (via FooDB) |

It is important to note that this pKa value is a prediction and should be confirmed by experimental determination for critical applications. The acidity of thiophenols is influenced by the electronic effects of substituents on the aromatic ring. The two methyl groups at the ortho positions in 2,6-dimethylbenzenethiol are electron-donating, which would be expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted thiophenol (pKa = 6.62).

Experimental Determination of pKa via UV-Vis Spectrophotometry

A reliable method for the experimental determination of the pKa of 2,6-dimethylbenzenethiol is through UV-Vis spectrophotometry. This technique leverages the difference in the ultraviolet absorption spectra of the protonated (thiol) and deprotonated (thiophenolate) forms of the compound.

Experimental Protocol

This protocol is adapted from established methods for pKa determination of phenolic and thiophenolic compounds.

1. Materials and Instrumentation:

-

2,6-Dimethylbenzenethiol

-

A series of aqueous buffer solutions with known pH values (e.g., from pH 3 to 12)

-

Spectrophotometric grade organic solvent (e.g., DMSO) for stock solution preparation

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Calibrated pH meter

-

Volumetric flasks and pipettes

2. Preparation of Solutions:

-

Prepare a concentrated stock solution of 2,6-dimethylbenzenethiol in a minimal amount of an organic solvent like DMSO to ensure solubility.

-

Prepare a series of buffer solutions with constant ionic strength, covering a pH range that brackets the expected pKa (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

3. Spectroscopic Measurements:

-

For each buffer solution, add a small, precise aliquot of the 2,6-dimethylbenzenethiol stock solution to a cuvette containing the buffer. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the pKa.

-

Record the UV-Vis spectrum (e.g., from 230-500 nm) for each solution at a constant temperature.

-

Record the spectrum of the compound in a highly acidic solution (e.g., pH << predicted pKa) to obtain the spectrum of the fully protonated form.

-

Record the spectrum of the compound in a highly basic solution (e.g., pH >> predicted pKa) to obtain the spectrum of the fully deprotonated form.

4. Data Analysis:

-

Identify the wavelengths at which the largest differences in absorbance between the protonated and deprotonated forms are observed.

-

Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

-

The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal. This corresponds to the midpoint of the sigmoidal curve in the absorbance vs. pH plot.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the solution at a given pH.

-

AA is the absorbance of the fully protonated form.

-

AB is the absorbance of the fully deprotonated form.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the pKa of 2,6-dimethylbenzenethiol using UV-Vis spectrophotometry.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Structural and Electronic Effects on Acidity

The acidity of substituted thiophenols can be understood in the context of linear free-energy relationships, such as the Hammett equation.[5][6][7] The Hammett equation relates the equilibrium constants (and thus pKa values) of a series of substituted aromatic compounds to the electronic properties of the substituents.

The equation is given by:

log(K/K₀) = ρσ

or

pKa₀ - pKa = ρσ

where:

-

K and K₀ are the acid dissociation constants for the substituted and unsubstituted compounds, respectively.

-

pKa and pKa₀ are the corresponding pKa values.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For the ionization of thiophenols, a positive ρ value is expected, indicating that electron-withdrawing groups (with positive σ values) stabilize the thiophenolate anion and thus increase acidity (decrease pKa). Conversely, electron-donating groups (with negative σ values) destabilize the anion and decrease acidity (increase pKa).

The methyl groups in 2,6-dimethylbenzenethiol are electron-donating through an inductive effect. This would lead to a negative σ value and, consequently, a higher pKa compared to unsubstituted thiophenol.

Logical Relationship of Acidity

The following diagram illustrates the factors influencing the acidity of 2,6-dimethylbenzenethiol.

Caption: Factors influencing the acidity of 2,6-dimethylbenzenethiol.

Conclusion

This technical guide has provided a detailed overview of the acidity and pKa of 2,6-dimethylbenzenethiol. While a definitive experimental pKa value is not widely reported, a predicted value of 6.9 serves as a useful starting point. The provided experimental protocol for UV-Vis spectrophotometry offers a robust method for the empirical determination of this important physicochemical parameter. Understanding the electronic effects of the dimethyl substituents is key to rationalizing the acidity of this compound relative to other thiophenols. For researchers in drug development and related fields, a precise understanding of the pKa is essential for accurate modeling and prediction of a compound's behavior in biological systems.

References

- 1. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]

- 2. CAS 118-72-9: 2,6-Dimethylbenzenethiol | CymitQuimica [cymitquimica.com]

- 3. Showing Compound 2,6-Dimethylbenzenethiol (FDB008717) - FooDB [foodb.ca]

- 4. scbt.com [scbt.com]

- 5. scribd.com [scribd.com]

- 6. web.viu.ca [web.viu.ca]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Properties of 2,6-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzenethiol, a substituted aromatic thiol, holds potential for applications in various scientific domains, including materials science and drug development. A thorough understanding of its electronic properties is paramount for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the core electronic characteristics of 2,6-Dimethylbenzenethiol. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages computational estimations derived from closely related structures and outlines detailed experimental protocols for the determination of these properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of 2,6-Dimethylbenzenethiol and similar aromatic thiol compounds.

Introduction

This guide aims to bridge this knowledge gap by:

-

Presenting theoretically estimated electronic properties based on computational studies of analogous molecules.

-

Providing detailed experimental protocols for the determination of key electronic parameters.

-

Visualizing the general workflow for the comprehensive electronic characterization of a novel thiol compound.

Physicochemical Properties

A summary of the known physical and chemical properties of 2,6-Dimethylbenzenethiol is presented in Table 1.

| Property | Value | Reference |